molecular formula C13H15NO3 B2743859 7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1976265-58-3

7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No.: B2743859
CAS No.: 1976265-58-3
M. Wt: 233.267
InChI Key: LOTWSFXBZHNGEI-UHFFFAOYSA-N
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Description

7-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one is a complex organic compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound features an indole moiety fused with an oxane ring, making it a significant molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cycloisomerization of tryptamine-ynamide, catalyzed by silver (I) and triphenylphosphine (PPh3), to form the spiro[indole-3,4’-piperidine] scaffold . Another approach includes the use of 3-bromooxindoles as nucleophiles in an enantioselective Mannich reaction, followed by cyclization mediated by silver nitrate .

Industrial Production Methods

Industrial production of this compound may involve continuous one-pot synthesis methods, which are advantageous due to their efficiency and high yield. For instance, a four-step process involving carbamoylation and imidation reactions can produce spiro[indoline-succinimides] and related compounds with high overall yields and minimal aqueous work-up .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include silver nitrate for cyclization, sodium nitrite and diluted hydrochloric acid for diazotization, and various catalysts for enantioselective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cycloisomerization of tryptamine-ynamide yields spiro[indole-3,4’-piperidine] scaffolds .

Properties

IUPAC Name

7-methoxyspiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-16-10-4-2-3-9-11(10)14-12(15)13(9)5-7-17-8-6-13/h2-4H,5-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTWSFXBZHNGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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